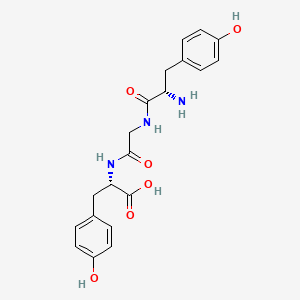
L-Tyrosylglycyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosylglycyl-L-tyrosine is a dipeptide composed of two L-tyrosine molecules linked by a glycine residue. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. The presence of the aromatic tyrosine residues imparts unique chemical properties to the compound, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tyrosylglycyl-L-tyrosine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling of L-tyrosine and glycine can be facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction typically occurs under mild conditions, with the pH maintained around 7-8 to ensure optimal coupling efficiency.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the dipeptide through fermentation processes. These methods leverage the metabolic pathways of microbes to synthesize the desired compound from simple precursors like glucose and ammonia. The use of biocatalysts and optimized fermentation conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to aldehydes or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aldehydes, alcohols, and reduced peptides.
Substitution: Substituted peptides with modified side chains.
Applications De Recherche Scientifique
L-Tyrosylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in neurodegenerative diseases and cancer.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of L-Tyrosylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic tyrosine residues can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-tyrosine: A dipeptide with similar properties but lacking the second tyrosine residue.
L-Prolyl-L-tyrosine: Another dipeptide with a proline residue instead of glycine.
L-Tyrosyl-L-valine: Contains a valine residue, offering different steric and hydrophobic characteristics.
Uniqueness
L-Tyrosylglycyl-L-tyrosine is unique due to the presence of two tyrosine residues, which enhances its ability to participate in aromatic interactions and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
21778-72-3 |
|---|---|
Formule moléculaire |
C20H23N3O6 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23N3O6/c21-16(9-12-1-5-14(24)6-2-12)19(27)22-11-18(26)23-17(20(28)29)10-13-3-7-15(25)8-4-13/h1-8,16-17,24-25H,9-11,21H2,(H,22,27)(H,23,26)(H,28,29)/t16-,17-/m0/s1 |
Clé InChI |
NMKJPMCEKQHRPD-IRXDYDNUSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
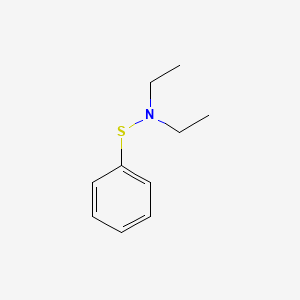

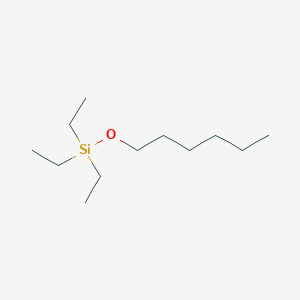
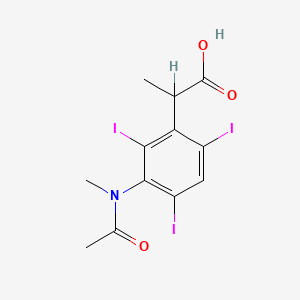
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
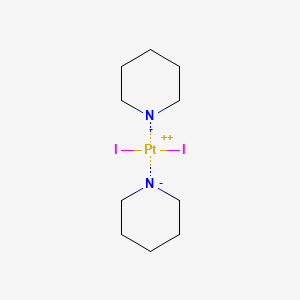
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)


![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)

